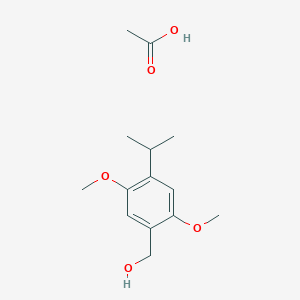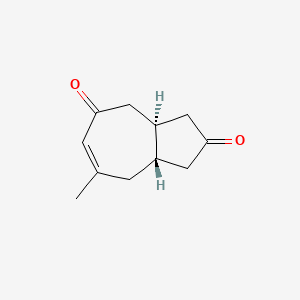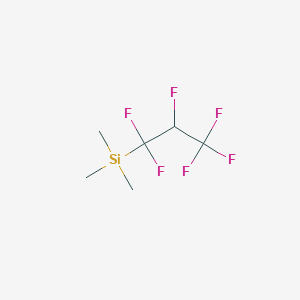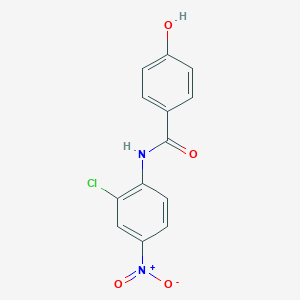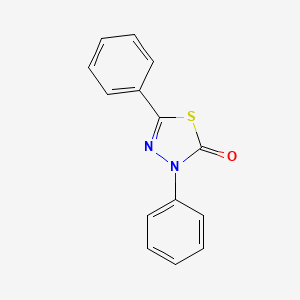
1,3,4-Thiadiazol-2(3H)-one, 3,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazol-2(3H)-one, 3,5-diphenyl- is a heterocyclic compound that contains a thiadiazole ring This compound is of significant interest in medicinal chemistry due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazol-2(3H)-one, 3,5-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with benzoic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazol-2(3H)-one, 3,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,3,4-Thiadiazol-2(3H)-one, 3,5-diphenyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A simpler analog without the phenyl groups.
2-Amino-1,3,4-thiadiazole: Contains an amino group instead of the phenyl groups.
1,3,4-Oxadiazole: Similar ring structure but with an oxygen atom instead of sulfur.
Uniqueness
1,3,4-Thiadiazol-2(3H)-one, 3,5-diphenyl- is unique due to the presence of both the thiadiazole ring and the phenyl groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs. The phenyl groups enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
62353-94-0 |
|---|---|
Molecular Formula |
C14H10N2OS |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
3,5-diphenyl-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C14H10N2OS/c17-14-16(12-9-5-2-6-10-12)15-13(18-14)11-7-3-1-4-8-11/h1-10H |
InChI Key |
RPUSBMBJKITPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine](/img/structure/B14526128.png)
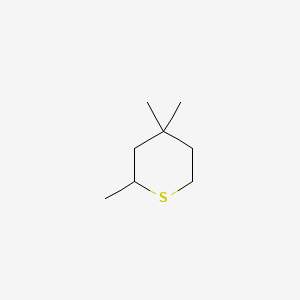
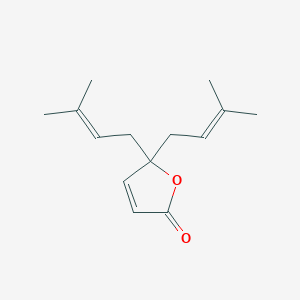
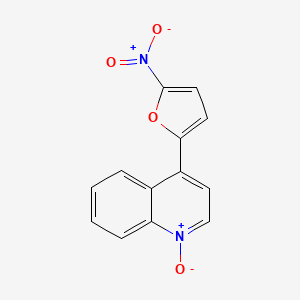
![1-Naphthalenamine, 4-[(4-chlorophenyl)azo]-N-ethyl-](/img/structure/B14526145.png)
![2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14526146.png)
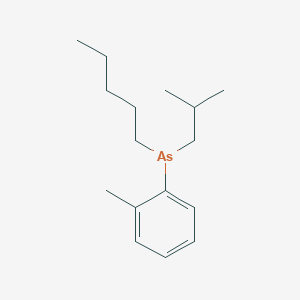
![S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B14526164.png)
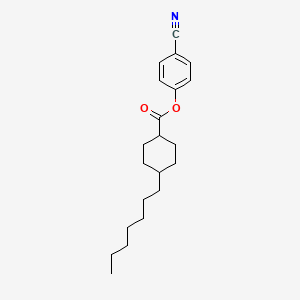
![2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14526169.png)
